molecular formula C13H18N2O4S B15010236 4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine

4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine

Cat. No.: B15010236
M. Wt: 298.36 g/mol
InChI Key: IVMKBUKGIAQJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-methyl-5-nitrobenzenesulfonyl group.

Preparation Methods

The synthesis of 4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common method involves the nitration of 2-methylbenzenesulfonyl chloride to introduce the nitro group, followed by the reaction with piperidine to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which lacks the nitro and sulfonyl groups.

    2-Methylpiperidine: A derivative with a methyl group on the piperidine ring but without the nitrobenzenesulfonyl group.

    5-Nitro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

These comparisons highlight the unique structural features and reactivity of 4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE, which make it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18N2O4S/c1-10-5-7-14(8-6-10)20(18,19)13-9-12(15(16)17)4-3-11(13)2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IVMKBUKGIAQJNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.